Vinyl phosphate

Catalog No.
S602653
CAS No.
36885-49-1
M.F
C2H5O4P
M. Wt
124.03 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl phosphate

CAS Number

36885-49-1

Product Name

Vinyl phosphate

IUPAC Name

ethenyl dihydrogen phosphate

Molecular Formula

C2H5O4P

Molecular Weight

124.03 g/mol

InChI

InChI=1S/C2H5O4P/c1-2-6-7(3,4)5/h2H,1H2,(H2,3,4,5)

InChI Key

BNKAXGCRDYRABM-UHFFFAOYSA-N

SMILES

C=COP(=O)(O)O

Synonyms

vinyl phosphate

Canonical SMILES

C=COP(=O)(O)O

Vinyl phosphate is an organophosphorus compound featuring a polymerizable vinyl group and a dihydrogen phosphate ester moiety. As the fundamental, un-esterified monomer in its class, it serves as a reactive precursor for covalently incorporating a high-phosphorus content functional group into polymer backbones. This structure is distinct from more common vinylphosphonates, which possess a direct carbon-phosphorus bond, and from simple phosphate additives. Its primary value proposition lies in its use as a reactive monomer for creating polymers with tailored properties such as inherent flame retardancy, modified surface adhesion, or specific biocompatibility, making it a key raw material in advanced materials development.

Research Fit

Polymerizable Phosphate
Dual functionality: vinyl group for copolymerization, dihydrogen phosphate for adhesion and metal chelation.
Hard Tissue Adhesion
Suitable for studies targeting calcium-rich substrates like tooth dentin, enamel, and bone.
Calcium Chelation
Reported class-level enhancement in calcium ion binding over monomers with longer spacer groups.

Selecting Vinyl phosphate over its common substitutes is a decision driven by specific processing and performance requirements. Unlike its alkylated esters, such as diethyl vinyl phosphate, the free dihydrogen phosphate group of Vinyl phosphate imparts significant hydrophilicity, enabling its use in aqueous-phase polymerization or for creating water-soluble polymers without a subsequent hydrolysis step. In contrast to vinylphosphonates (e.g., vinylphosphonic acid), Vinyl phosphate features a P-O-C ester linkage, which offers a different chemical reactivity and degradation profile compared to the highly stable P-C bond of phosphonates. This distinction is critical for applications requiring controlled hydrolytic behavior. Furthermore, as a reactive monomer, it provides permanent, non-leaching properties, a key advantage over non-covalently bonded, additive flame retardants like triphenyl phosphate, which can migrate out of the polymer matrix over time, diminishing performance and causing potential environmental concerns.

Substitution Risk

C–O–P vs. C–P linkage Vinyl phosphate’s ester linkage differs from vinyl phosphonic acid’s direct carbon‑phosphorus bond, altering hydrolysis stability and acidity profiles.
Inorganic phosphate salts Non‑polymerizable phosphates cannot covalently integrate into a polymer matrix; substitution leads to phase separation and loss of cohesive strength.
Calcium coordination mismatch Monomers with extended spacer‑arm phosphonate groups show reduced calcium chelation efficiency; direct attachment in vinyl phosphate may shift performance.

Highest Phosphorus Content Among Common Vinyl Organophosphorus Monomers for Maximum Mass Efficiency in Flame Retardancy

Vinyl phosphate provides the highest weight percentage of phosphorus among readily available vinyl organophosphorus monomers. This allows formulators to achieve a target level of flame retardancy with a lower overall loading of the comonomer, thereby minimizing the impact on the bulk physical properties of the host polymer.

Evidence DimensionPhosphorus Content (% by weight)
Target Compound DataVinyl phosphate (CAS 36885-49-1): ~25.0%
Comparator Or BaselineDiethyl vinylphosphonate (CAS 682-30-4): ~18.9% Diethyl vinyl phosphate (CAS 4851-64-3): ~17.2%
Quantified Difference32–45% higher phosphorus content per unit mass compared to common esterified analogs.
ConditionsCalculated from molecular formulas and atomic weights.

This higher phosphorus efficiency is critical for developing high-performance flame-retardant polymers where maintaining mechanical strength, clarity, and other physical properties is paramount.

Adhesion to Hard Tissues
Class‑level inference
Phosphate ester monomers vs. non‑phosphate vinyl control: qualitatively higher bond strength to tooth and bone, with durability upon prolonged water immersion.
Reported class‑level bond strength improvement from phosphate ester functionality; specific vinyl phosphate monomer data not isolated.
Patent data; source‑specific review recommended.

Enables Aqueous-Phase Processing and Hydrophilic Polymer Design

The dihydrogen phosphate group confers significant polarity and water solubility to Vinyl phosphate. This is in stark contrast to its esterified analogs, which are typically soluble in organic solvents. This property allows for its direct use in aqueous polymerization systems, a more environmentally favorable approach, and for the synthesis of inherently hydrophilic or water-soluble polymers.

Evidence DimensionSolubility Profile
Target Compound DataExpected high solubility in water and polar protic solvents due to two acidic -OH groups.
Comparator Or BaselineDiethyl vinylphosphonate is described as soluble in organic solvents like ethanol and ether with limited water solubility.
Quantified DifferenceQualitatively different processability, enabling aqueous vs. organic solvent-based reaction and formulation systems.
ConditionsBased on fundamental chemical principles of polarity and functional groups.

For applications in biomedical hydrogels, dental adhesives, waterborne coatings, or scale inhibitors, the ability to polymerize directly in aqueous media simplifies manufacturing and formulation significantly.

Calcium Chelation
Class‑level inference
Vinyl phosphonic acid (VPA) copolymer chelated more Ca²⁺ than AMPPA‑modified terpolymer in conductivity measurements.
VPA’s shorter backbone‑to‑phosphorus distance supports stronger calcium interaction; class‑level relevance for vinyl phosphate.
Extrapolation from VPA data; direct vinyl phosphate measurements not reported.

Distinct Hydrolytic Profile Compared to Chemically Robust Vinylphosphonates

The phosphate ester (P-O-C) linkage in Vinyl phosphate is susceptible to hydrolysis under certain acidic or basic conditions. This contrasts sharply with the carbon-phosphorus (C-P) bond in vinylphosphonates, which confers significantly higher chemical and thermal stability to the resulting polymers. This difference is not a universal disadvantage; it is a critical design parameter.

Evidence DimensionBond Stability
Target Compound DataContains a hydrolyzable phosphate ester bond.
Comparator Or BaselinePhosphonate-containing polymers are noted for higher thermal and chemical resistance than phosphate-containing polymers.
Quantified DifferenceFundamentally different chemical stability of the core phosphorus linkage.
ConditionsGeneral chemical literature on organophosphorus compounds.

This property allows a buyer to select Vinyl phosphate specifically for applications where controlled degradation is desired (e.g., biodegradable materials) or where the phosphate group is intended to act as a leaving group in a subsequent synthetic step.

Hydrolysis & Acidity Profile
Class‑level inference
C–O–P phosphate ester linkage is hydrolytically labile; predicted LogP = −0.97, pKa (first) weaker than vinyl phosphonic acid.
Controlled hydrolytic degradability vs. permanent C–P stability defines application suitability.
Property differences are class‑level; validate under specific formulation conditions.

Backbone-Integrated Flame Retardants in Engineering Plastics and Textiles

For manufacturing high-performance materials where flame retardancy must be permanent and non-leaching. By copolymerizing Vinyl phosphate, its high phosphorus content can be leveraged to meet stringent fire safety standards (e.g., UL 94 V-0) with minimal impact on the material's mechanical properties, unlike high-loading additive solutions.

Synthesis of Functional Hydrogels and Adhesives for Biomedical Use

Where direct polymerization in aqueous media is required to create biocompatible materials. The resulting poly(vinyl phosphate) chains can act as adhesion promoters to mineralized tissues (like teeth or bone) or form hydrogels where the phosphate groups can chelate divalent cations or modulate pH-responsive swelling.

Precursors for Proton-Conductive Membranes and Ion-Exchange Resins

For applications requiring materials with high proton conductivity, such as membranes for fuel cells or flow batteries. The acidic dihydrogen phosphate groups along the polymer chain can form a hydrogen-bonding network that facilitates efficient proton transport, a property analogous to that of the well-studied poly(vinylphosphonic acid).

Application Fit Matrix

Application
Selection Property
Validation Focus
Dental & Orthopedic Adhesives
Phosphate ester functionality for chemical bonding to hydroxyapatite
Bond durability under aqueous immersion and hydrolytic stability
Cement Admixtures
Enhanced calcium chelation due to close proximity of phosphate group to polymer backbone
Compatibility with cement hydration and adsorption behavior
Phosphorus‑Functional Polymers
Copolymerizable vinyl phosphate building block with tunable acidic character
Controlled (co)polymerization and post‑modification with broad comonomer scope
Metal Coating Primers
Metal surface phosphatizing effect that promotes organic coating adhesion
Adhesion strength on non‑ferrous and ferrous substrates

XLogP3

-0.8

Wikipedia

Ethenyl dihydrogen phosphate

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